
Helium--magnesium (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Helium–magnesium (1/1) is a compound formed by the combination of helium and magnesium Helium is a noble gas known for its inertness and low reactivity, while magnesium is an alkaline earth metal known for its reactivity and role in various biological and industrial processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of helium–magnesium (1/1) involves the reaction of helium gas with magnesium under specific conditions. This process typically requires high pressure and temperature to facilitate the interaction between the inert helium and the reactive magnesium. The reaction is often carried out in a controlled environment to prevent contamination and ensure the purity of the compound.
Industrial Production Methods: Industrial production of helium–magnesium (1/1) may involve the use of advanced techniques such as chemical vapor deposition or plasma-assisted synthesis. These methods allow for the precise control of reaction conditions and the production of high-purity compounds. The use of inert atmospheres, such as nitrogen or helium, is essential to prevent unwanted reactions with other elements or compounds.
Analyse Chemischer Reaktionen
Types of Reactions: Helium–magnesium (1/1) can undergo various chemical reactions, including oxidation, reduction, and substitution. The specific reactions depend on the conditions and reagents used.
Common Reagents and Conditions:
Oxidation: In the presence of oxygen, helium–magnesium (1/1) can form magnesium oxide and release helium gas.
Reduction: Reducing agents such as hydrogen can reduce helium–magnesium (1/1) to magnesium and helium.
Substitution: Halogens like chlorine or bromine can react with helium–magnesium (1/1) to form magnesium halides and release helium.
Major Products Formed: The major products formed from these reactions include magnesium oxide, magnesium halides, and elemental helium.
Wissenschaftliche Forschungsanwendungen
Helium–magnesium (1/1) has several scientific research applications across various fields:
Chemistry:
- Used as a reagent in the synthesis of other compounds.
- Studied for its unique bonding and structural properties.
Biology:
- Investigated for its potential role in biological systems, particularly in magnesium-related processes.
Medicine:
- Explored for its potential use in medical imaging and diagnostics due to the unique properties of helium.
Industry:
- Utilized in the production of high-performance materials and coatings.
- Studied for its potential use in advanced manufacturing processes.
Wirkmechanismus
The mechanism of action of helium–magnesium (1/1) involves the interaction between helium and magnesium at the molecular level. Helium’s inert nature allows it to stabilize the reactive magnesium, resulting in a compound with unique properties. The specific molecular targets and pathways involved depend on the application and conditions under which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Helium–magnesium (1/1) can be compared with other similar compounds, such as:
Magnesium Oxide (MgO): Formed by the reaction of magnesium with oxygen, it is widely used in various industrial applications.
Magnesium Halides (MgX2): Formed by the reaction of magnesium with halogens, these compounds are used in chemical synthesis and industrial processes.
Helium Compounds: Helium can form compounds with other elements under specific conditions, such as disodium helide (Na2He), which is stable at high pressures.
Eigenschaften
| 81099-07-2 | |
Molekularformel |
HeMg |
Molekulargewicht |
28.308 g/mol |
IUPAC-Name |
helium;magnesium |
InChI |
InChI=1S/He.Mg |
InChI-Schlüssel |
KCAVJKFEUVWRLY-UHFFFAOYSA-N |
Kanonische SMILES |
[He].[Mg] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


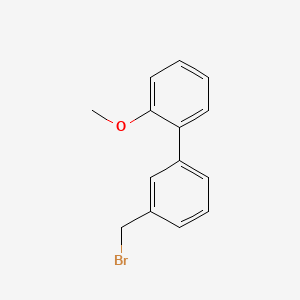
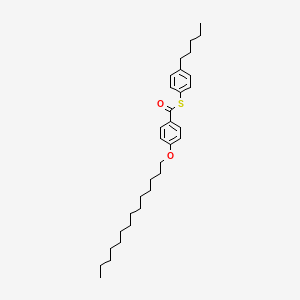


![2,2-Dimethyl-3-methylidene-1,4-dioxaspiro[4.4]nonane](/img/structure/B14430590.png)

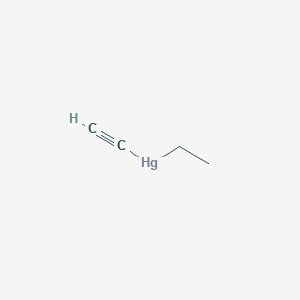
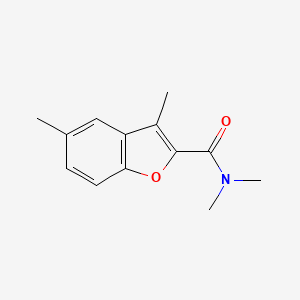

![N-[(1H-Indol-2-yl)methyl]-N'-methylthiourea](/img/structure/B14430620.png)
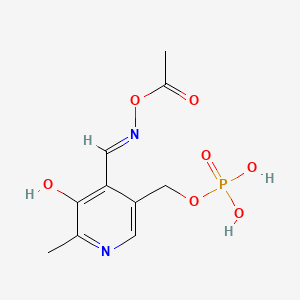
![[2-[Bis(aziridin-1-yl)phosphoryloxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B14430660.png)
